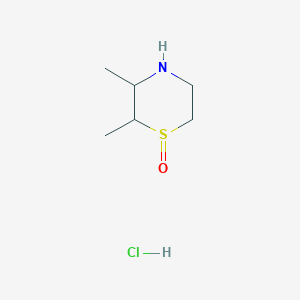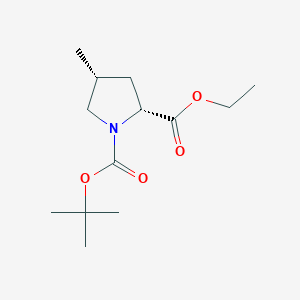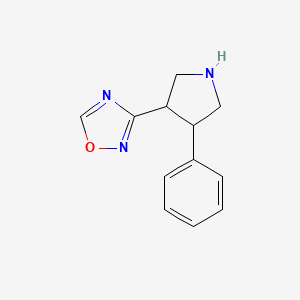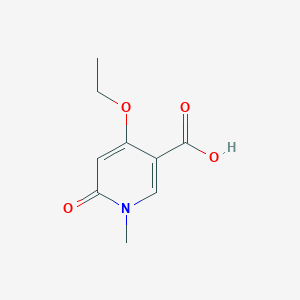
(3-Chlor-2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronsäure
Übersicht
Beschreibung
“(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid” is a chemical compound. It is related to 3-Chloro-2-(4-methylpiperidin-1-yl)aniline and 3-Pyridinylboronic acid , which are used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki-Miyaura cross-coupling reactions . This is a type of reaction where an organoboron compound (like a boronic acid) is coupled with an organic halide using a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C12H17ClN2/c1-9-5-7-15 (8-6-9)12-10 (13)3-2-4-11 (12)14/h2-4,9H,5-8,14H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms. Chemical Reactions Analysis
This compound, like other boronic acids, can participate in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also participate in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplungsreaktionen
Eine der prominentesten Anwendungen von Boronsäuren, einschließlich der hier betrachteten Verbindung, liegt in Suzuki–Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein leistungsfähiges Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird häufig bei der Synthese komplexer organischer Moleküle eingesetzt. Die milden Bedingungen und die Toleranz gegenüber funktionellen Gruppen machen diese Methode besonders wertvoll für die Synthese von Pharmazeutika, Polymeren und fortschrittlichen Materialien.
Katalysatorentwicklung
Boronsäuren dienen als wichtige Zwischenprodukte bei der Entwicklung katalytischer Systeme. Sie werden oft zur Herstellung neuer katalytischer Komplexe verwendet, die verschiedene chemische Umwandlungen ermöglichen können, was zu effizienteren und nachhaltigeren chemischen Prozessen führt .
Protodeboronierungsstudien
Die Verbindung kann in Protodeboronierungsstudien verwendet werden, um die Stabilität und Reaktivität von Boronsäureestern zu verstehen. Diese Studien sind unerlässlich, um neue Methoden zur Entfernung von Bormoietäten aus Molekülen zu entwickeln, nachdem sie ihren Zweck in einer synthetischen Sequenz erfüllt haben .
Homologisierungsreaktionen
Boronsäuren sind Schlüsselreagenzien in Homologisierungsreaktionen, bei denen sie zur Verlängerung von Kohlenstoffketten in organischen Molekülen verwendet werden. Diese Anwendung ist besonders nützlich bei der Synthese komplexer organischer Strukturen aus einfacheren Vorstufen .
Materialwissenschaft
In der Materialwissenschaft können Boronsäuren verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Dazu gehört die Herstellung von Beschichtungen, die die Haltbarkeit oder Funktionalität von Materialien verbessern können, die in verschiedenen Industrien eingesetzt werden .
Biologische Studien
Boronsäuren haben einzigartige Eigenschaften, die sie für biologische Studien geeignet machen. Sie können als Enzyminhibitoren oder Sonden in biochemischen Assays fungieren und tragen zu unserem Verständnis biologischer Prozesse und der Entwicklung neuer Medikamente bei .
Sensorentwicklung
Die Fähigkeit der Verbindung, reversible kovalente Bindungen mit Diolen und anderen Entitäten zu bilden, macht sie zu einem hervorragenden Kandidaten für die Entwicklung von Sensoren. Diese Sensoren können Zucker oder andere biologische Substanzen nachweisen, was Auswirkungen auf die medizinische Diagnostik hat .
Umweltchemie
Boronsäuren sind in der Umweltchemieforschung beteiligt, wo sie zur Entfernung oder zum Nachweis von Schadstoffen eingesetzt werden können. Ihre chemischen Eigenschaften ermöglichen es ihnen, an verschiedene Substanzen zu binden, was die Umweltüberwachung und -sanierungsbemühungen unterstützt .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid transfers an organic group from boron to palladium .
Biochemical Pathways
In general, suzuki–miyaura cross-coupling reactions can be used to synthesize a wide variety of organic compounds , potentially affecting multiple biochemical pathways depending on the specific compounds synthesized.
Result of Action
The result of the action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions , suggesting that they can be carried out in a variety of environments.
Biochemische Analyse
Biochemical Properties
(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to alterations in cellular functions. For instance, it may inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby influencing biochemical pathways. Additionally, the compound can affect gene expression by binding to DNA or RNA, altering the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid may result in toxic or adverse effects, including cellular damage, organ toxicity, and systemic effects .
Metabolic Pathways
(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolite concentrations .
Transport and Distribution
The transport and distribution of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can influence its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8,16-17H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCFFVYWUICEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)



![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)




![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)


